molecular formula C13H12FNO B125570 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 153881-54-0

1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B125570
M. Wt: 217.24 g/mol
InChI Key: AWMIXYYZKHFFFW-UHFFFAOYSA-N
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Description

The compound "1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" is a fluorinated pyrrole derivative, which is a class of compounds known for their interesting chemical and physical properties. These compounds often exhibit significant biological activity and are used in various chemical research and pharmaceutical applications. The presence of the fluorine atom can significantly influence the reactivity and interaction of the molecule with biological targets.

Synthesis Analysis

The synthesis of fluorinated pyrroles, such as the compound , can be achieved through methods described in the literature. For instance, a related compound, 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles, can be prepared from 2-aryl-5-(bromomethyl)-1-pyrrolines via electrophilic alpha,alpha-difluorination using Selectfluor and subsequent aromatization by dehydrofluorination . This methodology may provide insights into the synthesis of "1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde," suggesting that a similar approach could be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of fluorinated pyrroles is characterized by the presence of a fluorine atom, which can have a significant impact on the molecule's electronic distribution and stability. For example, in the case of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the fluorine atom and the carbonyl group are crucial for binding, indicating that similar interactions may be present in the compound of interest . The molecular structure is often optimized using computational methods such as HF and DFT calculations to predict the vibrational frequencies and molecular geometry .

Chemical Reactions Analysis

Fluorinated pyrroles can participate in various chemical reactions due to their unique electronic properties. The presence of the fluorine atom can enhance the electrophilic character of the carbonyl group, making it a potential site for nucleophilic attack. Additionally, the aromatic ring may undergo electrophilic substitution reactions facilitated by the electron-withdrawing effect of the fluorine atom. The specific reactivity patterns of "1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" would need to be studied experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyrroles are influenced by the presence of the fluorine atom, which is highly electronegative. This can lead to increased molecular stability and changes in the compound's boiling and melting points compared to non-fluorinated analogs. The compound's solubility in various solvents and its ability to form crystals for X-ray diffraction studies are also important physical properties that can be analyzed. For instance, related compounds have been shown to crystallize in specific space groups with defined cell parameters, which could be indicative of the crystallization behavior of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and similar fluorinated pyrroles, are key in advancing synthetic chemistry. A notable method involves the electrophilic alpha,alpha-difluorination of the imino bond in related compounds, facilitating new pathways to various 3-fluorinated pyrroles (Surmont et al., 2009). Additionally, the condensation of hexane-2,5-dione with anilines and subsequent Vilsmeier-Haack formylation has been used to synthesize N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, demonstrating the versatility of these compounds in organic synthesis (Vorkapić-Furač et al., 1989).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve further exploration of its reactivity and potential applications. For instance, it could be studied for its potential use in pharmaceuticals or materials science .

properties

IUPAC Name

1-(2-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMIXYYZKHFFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355978
Record name 1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS RN

153881-54-0
Record name 1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Touitou - 2022 - kclpure.kcl.ac.uk
Pulmonary tuberculosis, caused by the pathogen Mycobacterium tuberculosis, was declared a world health emergency by the World Health Organisation (WHO) in 1993 and is among …
Number of citations: 0 kclpure.kcl.ac.uk

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